Cas no 864528-17-6 (1-(2-azidoethyl)-4-(trifluoromethyl)benzene)

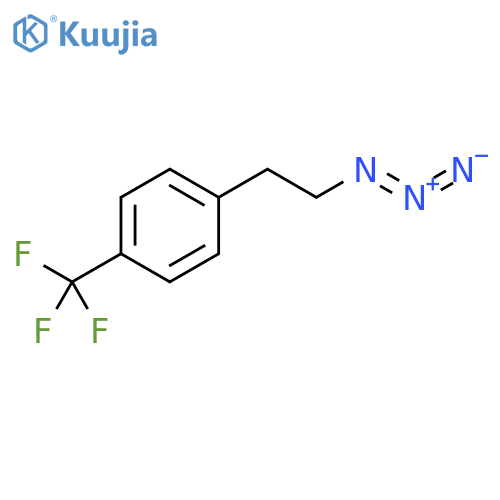

864528-17-6 structure

商品名:1-(2-azidoethyl)-4-(trifluoromethyl)benzene

CAS番号:864528-17-6

MF:C9H8F3N3

メガワット:215.175131797791

MDL:MFCD24457154

CID:1862186

PubChem ID:59667498

1-(2-azidoethyl)-4-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(2-azidoethyl)-4-(trifluoromethyl)-

- 1-(2-azidoethyl)-4-(trifluoromethyl)benzene

-

- MDL: MFCD24457154

- インチ: 1S/C9H8F3N3/c10-9(11,12)8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2

- InChIKey: YCLFUNCKATTWBI-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(CCN=[N+]=[N-])=CC=1)(F)(F)F

1-(2-azidoethyl)-4-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938227-0.1g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 0.1g |

$402.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-1.0g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-1938227-0.05g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 0.05g |

$383.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-2.5g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 2.5g |

$894.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-0.25g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 0.25g |

$420.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-0.5g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 0.5g |

$438.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-5g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 5g |

$1322.0 | 2023-09-17 | ||

| Enamine | EN300-1938227-5.0g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-1938227-10.0g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-1938227-1g |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene |

864528-17-6 | 1g |

$457.0 | 2023-09-17 |

1-(2-azidoethyl)-4-(trifluoromethyl)benzene 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

864528-17-6 (1-(2-azidoethyl)-4-(trifluoromethyl)benzene) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬